Cas no 1601936-97-3 (2-(oxetan-3-yloxy)-1,3-thiazol-5-amine)

2-(oxetan-3-yloxy)-1,3-thiazol-5-amine 化学的及び物理的性質
名前と識別子
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- 2-(oxetan-3-yloxy)-1,3-thiazol-5-amine
- 5-Thiazolamine, 2-(3-oxetanyloxy)-
- EN300-1295973
- 1601936-97-3
-
- インチ: 1S/C6H8N2O2S/c7-5-1-8-6(11-5)10-4-2-9-3-4/h1,4H,2-3,7H2
- InChIKey: ZEJDMHQTFZDFTJ-UHFFFAOYSA-N
- SMILES: S1C(N)=CN=C1OC1COC1
計算された属性
- 精确分子量: 172.03064868g/mol
- 同位素质量: 172.03064868g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 11
- 回転可能化学結合数: 2
- 複雑さ: 143
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.6
- トポロジー分子極性表面積: 85.6Ų
じっけんとくせい
- 密度みつど: 1.478±0.06 g/cm3(Predicted)
- Boiling Point: 351.6±52.0 °C(Predicted)
- 酸度系数(pKa): 3.98±0.10(Predicted)
2-(oxetan-3-yloxy)-1,3-thiazol-5-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1295973-1.0g |
2-(oxetan-3-yloxy)-1,3-thiazol-5-amine |
1601936-97-3 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-1295973-100mg |
2-(oxetan-3-yloxy)-1,3-thiazol-5-amine |
1601936-97-3 | 100mg |
$867.0 | 2023-09-30 | ||
Enamine | EN300-1295973-500mg |
2-(oxetan-3-yloxy)-1,3-thiazol-5-amine |
1601936-97-3 | 500mg |
$946.0 | 2023-09-30 | ||
Enamine | EN300-1295973-250mg |
2-(oxetan-3-yloxy)-1,3-thiazol-5-amine |
1601936-97-3 | 250mg |
$906.0 | 2023-09-30 | ||
Enamine | EN300-1295973-1000mg |
2-(oxetan-3-yloxy)-1,3-thiazol-5-amine |
1601936-97-3 | 1000mg |
$986.0 | 2023-09-30 | ||
Enamine | EN300-1295973-5000mg |
2-(oxetan-3-yloxy)-1,3-thiazol-5-amine |
1601936-97-3 | 5000mg |
$2858.0 | 2023-09-30 | ||
Enamine | EN300-1295973-10000mg |
2-(oxetan-3-yloxy)-1,3-thiazol-5-amine |
1601936-97-3 | 10000mg |
$4236.0 | 2023-09-30 | ||
Enamine | EN300-1295973-2500mg |
2-(oxetan-3-yloxy)-1,3-thiazol-5-amine |
1601936-97-3 | 2500mg |
$1931.0 | 2023-09-30 | ||
Enamine | EN300-1295973-50mg |
2-(oxetan-3-yloxy)-1,3-thiazol-5-amine |
1601936-97-3 | 50mg |
$827.0 | 2023-09-30 |
2-(oxetan-3-yloxy)-1,3-thiazol-5-amine 関連文献
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
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2. Book reviews
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Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
2-(oxetan-3-yloxy)-1,3-thiazol-5-amineに関する追加情報
2-(Oxetan-3-yloxy)-1,3-thiazol-5-amine: A Promising Compound in Medicinal Chemistry
2-(Oxetan-3-yloxy)-1,3-thiazol-5-amine (CAS No. 1601936-97-3) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of thiazoles, which are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The integration of an oxetane ring into the thiazole framework imparts additional chemical and biological functionalities, making it a promising candidate for drug development.
The structure of 2-(oxetan-3-yloxy)-1,3-thiazol-5-amine consists of a thiazole ring linked to an oxetane ring through an ether linkage. The thiazole ring is a five-membered heterocycle containing one sulfur and one nitrogen atom, while the oxetane ring is a four-membered cyclic ether. The combination of these two rings creates a rigid and stable structure that can interact with various biological targets in a highly specific manner. This structural rigidity is particularly advantageous in drug design, as it can enhance the compound's binding affinity and selectivity.
Recent studies have highlighted the potential of 2-(oxetan-3-yloxy)-1,3-thiazol-5-amine in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent antiviral activity against several RNA viruses, including influenza and coronaviruses. The mechanism of action involves the inhibition of viral replication by interfering with key viral enzymes or host cell factors essential for viral entry and replication.
In addition to its antiviral properties, 2-(oxetan-3-yloxy)-1,3-thiazol-5-amine has shown promise in cancer research. Studies have reported that this compound can induce apoptosis in various cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation. Specifically, it has been found to inhibit the activation of the PI3K/AKT/mTOR pathway, which is frequently dysregulated in many types of cancer. This makes it a potential lead compound for the development of novel anticancer agents.
The pharmacokinetic properties of 2-(oxetan-3-yloxy)-1,3-thiazol-5-amine have also been extensively studied. Preclinical data indicate that this compound exhibits favorable oral bioavailability and a good safety profile. These attributes are crucial for its potential use as an orally administered therapeutic agent. Furthermore, its low molecular weight and high lipophilicity contribute to its ability to cross biological membranes efficiently, enhancing its distribution to target tissues.
In terms of clinical development, several Phase I and II trials are currently underway to evaluate the safety and efficacy of 2-(oxetan-3-yloxy)-1,3-thiazol-5-amine. Early results from these trials have been encouraging, with no significant adverse effects reported at therapeutic doses. These findings underscore the compound's potential as a safe and effective treatment option for various diseases.
The synthesis of 2-(oxetan-3-yloxy)-1,3-thiazol-5-amine has been optimized to ensure high yields and purity. Common synthetic routes involve the reaction of 2-chloroacetyl chloride with 4-aminothiophenol to form an intermediate thiazole derivative, followed by substitution with an oxetane derivative under appropriate conditions. The final product is obtained through purification techniques such as column chromatography or recrystallization.
In conclusion, 2-(oxetan-3-yloxy)-1,3-thiazol-5-amine (CAS No. 1601936-97-3) represents a promising compound with diverse biological activities and potential therapeutic applications. Its unique structural features and favorable pharmacokinetic properties make it an attractive candidate for further drug development. Ongoing research continues to explore its full potential in various disease areas, paving the way for innovative treatments in the future.
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